3-Bromo-5H,6H,7H,8H,9H-pyrido[2,3-d]azepine
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Overview
Description
3-Bromo-5H,6H,7H,8H,9H-pyrido[2,3-d]azepine: is a heterocyclic compound that belongs to the pyridoazepine family. This compound is characterized by a bromine atom attached to the third position of the pyridoazepine ring system. It exhibits unique structural properties that make it valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5H,6H,7H,8H,9H-pyrido[2,3-d]azepine typically involves the bromination of pyridoazepine derivatives. One common method includes the reaction of pyridoazepine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5H,6H,7H,8H,9H-pyrido[2,3-d]azepine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation. The reactions are usually performed in acidic or neutral conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used. The reactions are conducted in anhydrous solvents to prevent hydrolysis.
Major Products:
Substitution Reactions: Products include various substituted pyridoazepine derivatives.
Oxidation Reactions: Products include oxidized pyridoazepine derivatives.
Reduction Reactions: Products include reduced pyridoazepine derivatives.
Scientific Research Applications
3-Bromo-5H,6H,7H,8H,9H-pyrido[2,3-d]azepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5H,6H,7H,8H,9H-pyrido[2,3-d]azepine involves its interaction with specific molecular targets and pathways. The bromine atom in the compound plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the biological system being studied.
Comparison with Similar Compounds
- 3-Bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine
- 3-Bromo-7-methyl-1H,4H,5H,6H,7H,8H-pyrrolo[2,3-c]azepin-8-one
Comparison: 3-Bromo-5H,6H,7H,8H,9H-pyrido[2,3-d]azepine is unique due to its specific structural arrangement and the presence of the bromine atom at the third position. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the bromine atom can enhance the compound’s reactivity and binding affinity, making it more effective in certain applications.
Properties
IUPAC Name |
3-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-8-5-7-1-3-11-4-2-9(7)12-6-8/h5-6,11H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKSDVSCXUWWAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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